Cas no 55304-73-9 (2,6-Dichloropyridine-3-carbaldehyde)

2,6-Dichloropyridine-3-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features a reactive aldehyde group at the 3-position and chlorine substituents at the 2- and 6-positions, enabling selective functionalization for the development of complex molecules. This compound is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity in cross-coupling, condensation, and nucleophilic substitution reactions. The dichloropyridine scaffold also enhances binding affinity in medicinal chemistry applications. High purity grades ensure consistent performance in demanding synthetic processes. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light.
2,6-Dichloropyridine-3-carbaldehyde structure
55304-73-9 structure
Product Name:2,6-Dichloropyridine-3-carbaldehyde
CAS No:55304-73-9
MF:C6H3Cl2NO
MW:176.000119447708
MDL:MFCD07369746
CID:56740
PubChem ID:12259383
Update Time:2025-11-02

2,6-Dichloropyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-3-formylpyridine
    • 2,6-Dichloronicotinaldehyde
    • 2,6-Dichloro-3-pyridinecarboxaldehyde
    • 2,6-Dichloropyridine-3-carbaldehyde
    • 2,6-Dichloropyridine-3-carboxaldehyde
    • 2,5-DICHLOROBENZENEPROPANAL
    • 2,6-dichloro-nicotinealdehyde
    • 2,6-dichloro-pyridine-3-carbaldehyde
    • 2,6-dichloropyridyl-3-carboxaldehyde
    • HWTMRGXKSANEDO-UHFFFAOYSA
    • 3-Pyridinecarboxaldehyde, 2,6-dichloro-
    • 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE
    • 2,6-dichloro-3-pyridinecarbaldehyde
    • PubChem5103
    • 2,6-dichloro-nicotinaldehyde
    • 2,6-dichloropyridine-3-aldehyde
    • HWTMRGXKSANEDO-UHFFFAOYSA-
    • EBD30354
    • STL557079
    • A
    • PB17413
    • 2,6-Dichloronicotinaldehyde;
    • J-507446
    • 2,6-Dichloropyridine-3-carboxaldehyde, 97%
    • CS-W005448
    • D4651
    • 55304-73-9
    • FT-0659263
    • HWTMRGXKSANEDO-UHFFFAOYSA-N
    • InChI=1/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
    • DS-12713
    • A8010
    • DTXSID30482810
    • MFCD07369746
    • SY002911
    • SCHEMBL844587
    • AKOS008901318
    • AM20061779
    • AC-2788
    • EN300-93086
    • BBL103269
    • DB-017408
    • MDL: MFCD07369746
    • Inchi: 1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
    • InChI Key: HWTMRGXKSANEDO-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=CC=C(N=1)Cl

Computed Properties

  • Exact Mass: 174.95900
  • Monoisotopic Mass: 174.9591691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30

Experimental Properties

  • Density: 1.489
  • Melting Point: 74-75 °C (lit.)
  • Boiling Point: 95°C/3mmHg(lit.)
  • Flash Point: 123.828℃
  • Refractive Index: 1.608
  • PSA: 29.96000
  • LogP: 2.20090
  • Sensitiveness: Sensitive to air

2,6-Dichloropyridine-3-carbaldehyde Security Information

2,6-Dichloropyridine-3-carbaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-Dichloropyridine-3-carbaldehyde Production Method

2,6-Dichloropyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:55304-73-9)2,6-Dichloropyridine-3-carbaldehyde
Order Number:A8010
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:37
Price ($):154.0/766.0
Email:sales@amadischem.com

2,6-Dichloropyridine-3-carbaldehyde Related Literature

Additional information on 2,6-Dichloropyridine-3-carbaldehyde

Professional Introduction to 2,6-Dichloropyridine-3-carbaldehyde (CAS No. 55304-73-9)

2,6-Dichloropyridine-3-carbaldehyde, a compound with the chemical formula C₆H₂Cl₂NO and CAS number 55304-73-9, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative has garnered considerable attention due to its versatile applications in the development of various bioactive molecules. The presence of both chloro substituents and an aldehyde group makes it a valuable building block for constructing more complex structures, particularly in medicinal chemistry.

The< strong>2,6-Dichloropyridine-3-carbaldehyde molecule exhibits a unique electronic distribution that influences its reactivity and interaction with biological targets. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the aldehyde functionality, making it highly susceptible to nucleophilic addition reactions. This characteristic has been exploited in numerous synthetic protocols, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds essential for drug design.

In recent years, significant advancements have been made in leveraging 2,6-Dichloropyridine-3-carbaldehyde for the synthesis of novel therapeutic agents. One notable area of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the< strong>2,6-Dichloropyridine-3-carbaldehyde scaffold, researchers have been able to design molecules that selectively inhibit specific kinases, thereby offering potential therapeutic benefits.

A particularly compelling application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous biological processes and are emerging as attractive drug targets due to their critical roles in disease pathogenesis. The aldehyde group in 2,6-Dichloropyridine-3-carbaldehyde provides a reactive site for covalent bond formation with specific residues on target proteins, facilitating the development of high-affinity inhibitors. Recent studies have demonstrated the efficacy of such inhibitors in preclinical models, highlighting their promise for future clinical applications.

The< strong>CAS No. 55304-73-9 identifier ensures unambiguous recognition and traceability of this compound in scientific literature and industrial settings. This standardization is crucial for ensuring reproducibility in experiments and compliance with regulatory requirements. The< strong>2,6-Dichloropyridine-3-carbaldehyde molecule's stability under various conditions also makes it a reliable reagent for large-scale synthetic operations.

In addition to its pharmaceutical applications, 2,6-Dichloropyridine-3-carbaldehyde finds utility in agrochemical research. Its structural features allow for the development of novel pesticides with improved efficacy and reduced environmental impact. By incorporating this compound into synthetic strategies, chemists have been able to create molecules that exhibit potent activity against pests while maintaining safety for non-target organisms.

The< strong>CAS No. 55304-73-9-labeled< strong>2,6-Dichloropyridine-3-carbaldehyde is also employed in materials science research. Its ability to participate in diverse chemical reactions makes it a valuable component in the synthesis of advanced materials with tailored properties. For instance, it has been used to develop conductive polymers and organic semiconductors that could revolutionize electronics and energy storage technologies.

The versatility of 2,6-Dichloropyridine-3-carbaldehyde extends to its role as a catalyst or ligand in various organic transformations. Its unique steric and electronic environment can be harnessed to facilitate complex reactions under mild conditions, reducing the need for harsh reagents or high temperatures. This aligns with the growing emphasis on green chemistry principles, where sustainability and environmental responsibility are paramount.

Ongoing research continues to uncover new applications for CAS No. 55304-73-9. Innovations in computational chemistry and high-throughput screening are enabling researchers to rapidly identify promising derivatives of this compound for further development. These efforts are likely to yield novel compounds with enhanced properties suitable for an array of applications.

In conclusion, 2,6-Dichloropyridine-3-carbaldehyde, identified by its CAS number CAS No. 55304-73-9, is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as a synthetic intermediate has been instrumental in advancing drug discovery efforts aimed at treating various diseases. Furthermore, its applications in agrochemicals and materials science underscore its importance beyond traditional pharmaceutical contexts. As research progresses, it is anticipated that new and innovative uses for this versatile molecule will continue to emerge.

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Amadis Chemical Company Limited
(CAS:55304-73-9)2,6-Dichloropyridine-3-carbaldehyde
A8010
Purity:99%/99%
Quantity:100g/500g
Price ($):154.0/766.0
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